molecular formula C12H15BrN2O5S2 B2892876 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid CAS No. 888111-57-7

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid

Cat. No.: B2892876
CAS No.: 888111-57-7
M. Wt: 411.29
InChI Key: MKOLGZVKBDUNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is a synthetic small molecule characterized by a piperazine core substituted with a sulfonyl group linked to a 5-bromothiophen-2-yl moiety. The 4-oxobutanoic acid terminus provides a carboxylic acid functional group, rendering the compound hydrophilic and ionizable under physiological conditions.

Properties

IUPAC Name

4-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O5S2/c13-9-1-4-12(21-9)22(19,20)15-7-5-14(6-8-15)10(16)2-3-11(17)18/h1,4H,2-3,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOLGZVKBDUNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 5-Bromothiophene

5-Bromothiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions:

  • Reaction Conditions :
    • Solvent : Dichloromethane (DCM) or chloroform.
    • Temperature : 0–5°C to minimize side reactions.
    • Stoichiometry : 1.2 equivalents of ClSO₃H.
  • Workup : The mixture is quenched with ice-water, and the sulfonic acid intermediate is extracted using DCM.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):
$$
\text{5-Bromothiophene-2-sulfonic acid} + \text{PCl}5 \rightarrow \text{5-Bromothiophene-2-sulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$

  • Yield : ~70–80% after purification via vacuum distillation.

Functionalization of Piperazine

Piperazine’s two amine groups allow sequential derivatization.

Mono-Sulfonylation of Piperazine

The sulfonyl chloride reacts with piperazine under basic conditions:

  • Reaction Protocol :
    • Solvent : Tetrahydrofuran (THF) or DCM.
    • Base : Triethylamine (Et₃N, 2.2 equivalents) to neutralize HCl.
    • Stoichiometry : 1:1 molar ratio to ensure mono-substitution.
  • Product : 4-[(5-Bromothiophen-2-yl)sulfonyl]piperazine.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 column, acetonitrile/water gradient (80:20 to 95:5).
  • Purity : ≥95% (as per analytical HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, thiophene), 3.55–3.70 (m, 8H, piperazine), 2.60–2.80 (m, 4H, butanoic acid).
  • IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1350 cm⁻¹ (S=O).

Challenges and Optimization

  • Regioselectivity : Ensuring mono-sulfonylation of piperazine requires strict stoichiometric control.
  • Stability : The sulfonyl chloride intermediate is moisture-sensitive; reactions must be conducted under anhydrous conditions.
  • Yield Improvement : Use of coupling agents (e.g., HOBt/EDC) enhances amidation efficiency.

Industrial-Scale Considerations

  • Cost-Efficiency : Bulk synthesis prioritizes succinic anhydride over acid chlorides due to lower reagent costs.
  • Safety : Exothermic sulfonation steps necessitate jacketed reactors with cooling systems.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl and piperazine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analog Table

Compound Name Substituent on Piperazine Terminal Group Molecular Weight Key Features Reference
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid 5-Bromothiophen-2-yl sulfonyl Oxobutanoic acid ~403.27 (estimated) Bromine enhances lipophilicity and steric bulk; sulfonyl group may participate in hydrogen bonding. N/A
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid 4-Fluorobenzenesulfonyl Oxobutanoic acid 344.36 Fluorine introduces electron-withdrawing effects, potentially improving metabolic stability.
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutane-1-thiol 3-Chlorophenyl Thiol 298.83 Thiol group increases reactivity (e.g., disulfide formation) and alters solubility.
Sacubitril (4-{[(2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl]amino}-4-oxobutanoic acid) Biphenyl-ethyl-methyl substituents Oxobutanoic acid 411.49 (C24H29NO5) Clinically approved (Entresto®); complex substituents enhance target specificity for neprilysin inhibition.
4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid Benzimidazole-phenylamino Oxobutanoic acid N/A Benzimidazole moiety may confer aromatic stacking interactions in enzyme binding.

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Bromothiophene vs. Fluorine in the latter may improve metabolic stability due to its electronegativity . Thiol vs. Carboxylic Acid: The thiol-terminated analog () exhibits higher reactivity (e.g., oxidation to disulfides) and altered pKa (~8–10 vs. ~4–5 for carboxylic acid), impacting ionization and bioavailability .

Its success as a neprilysin inhibitor underscores the importance of tailored substituents for target specificity . Benzimidazole Analogs: Compounds like 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid () suggest applications in targeting enzymes or receptors requiring aromatic or heterocyclic interactions .

Synthetic Considerations :

  • Sulfonylation of piperazine is a common step for analogs like the target compound and its fluorobenzene derivative. Variations in sulfonyl chloride reagents (e.g., 5-bromothiophene-2-sulfonyl chloride vs. 4-fluorobenzenesulfonyl chloride) dictate substituent diversity .

Biological Activity

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and a bromothiophene moiety. Its molecular formula is C15H18BrN3O4S, with a molecular weight of approximately 404.29 g/mol. The structure contributes to its reactivity and interaction with biological targets, particularly enzymes involved in inflammatory pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain modulation. This inhibition could potentially lead to anti-inflammatory effects, making it a candidate for further research in pain management therapies.

Antimicrobial Properties

The presence of the bromothiophene moiety is associated with antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating that this compound may also exhibit similar properties .

Case Studies and Experimental Data

A study evaluating the biological activity of related piperazine derivatives highlighted their antibacterial action and enzyme inhibition capabilities. The synthesized compounds were tested against several bacterial strains, including Salmonella Typhi and Pseudomonas aeruginosa, showing promising results in inhibiting growth .

Table 1: Biological Activity of Related Compounds

Compound NameTarget ActivityTested StrainsResult
Compound AAntibacterialE. coliInhibition observed
Compound BEnzyme InhibitionAChESignificant inhibition
4-{4-[(5-Br-Thiophen-2-yl)sulfonyl]piperazin-1-yl}-4-Oxobutanoic AcidAnti-inflammatoryNot yet testedHypothesized effect

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, its structural features suggest potential interactions with various biological targets, including:

  • Cyclooxygenase Enzymes : Possible inhibition leading to reduced inflammation.
  • Microbial Cell Targets : Potential disruption of bacterial cell wall synthesis or function.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : To assess therapeutic efficacy and safety.
  • Detailed Mechanistic Studies : To elucidate specific interactions with molecular targets.
  • Comparative Studies : With structurally similar compounds to understand unique attributes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid?

  • Methodological Answer : The synthesis involves coupling the bromothiophene sulfonyl moiety to the piperazine ring, followed by oxobutanoic acid conjugation. Key steps include:

  • Coupling Reaction : Use carbodiimide-based agents (e.g., EDCI) to activate the sulfonyl group for nucleophilic attack by piperazine .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 0–25°C improve reaction control and reduce side products .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhance purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm) and confirm sulfonyl/oxobutanoic group integration .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 443.98) .

Q. How does the bromothiophene sulfonyl group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at the piperazine nitrogen, facilitating nucleophilic substitutions (e.g., alkylation or acylation) .
  • Lipophilicity : LogP calculations (e.g., using PubChem data) predict enhanced membrane permeability compared to non-sulfonylated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature variations .
  • SAR Studies : Modify the bromothiophene or piperazine moieties to isolate pharmacophore contributions. For example:
  • Replace the 5-bromo group with chloro or methyl to assess halogen-dependent activity .
  • Introduce methyl groups to the piperazine ring to study steric effects on target binding .
  • Meta-Analysis : Cross-reference bioactivity data with databases like PubChem to identify outliers or assay-specific artifacts .

Q. What computational approaches predict the binding affinity of this compound to target enzymes (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonyl group hydrogen bonding to catalytic lysine) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .
  • QSAR Modeling : Train models on bromothiophene-piperazine derivatives to correlate substituent electronegativity with IC50_{50} values .

Q. What experimental designs are optimal for evaluating the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS. Optimize parameters:
  • pH 7.4 buffer , 37°C, and 1 mg/mL microsomal protein to mimic physiological conditions .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-specific interactions .
  • Metabolite Identification : HR-MS/MS fragmentation maps metabolic pathways (e.g., sulfonyl group oxidation or piperazine N-dealkylation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4 vs. 5.5) to account for pH-dependent ionization .
  • Dynamic Light Scattering (DLS) : Detect aggregation (>500 nm particles) that may falsely reduce apparent solubility .
  • Cross-Study Comparison : Normalize data to common reference standards (e.g., caffeine solubility in PBS) to align measurement protocols .

Structural Activity Relationship (SAR) Guidance

Q. Which structural modifications are most likely to enhance the compound’s selectivity for a target receptor?

  • Methodological Answer :

  • Piperazine Modifications :
  • N-Methylation : Reduces off-target binding to monoamine transporters (e.g., SERT) while retaining kinase affinity .
  • Spirocyclic Derivatives : Introduce rigidity to improve conformational selectivity .
  • Sulfonyl Group Replacement : Substitute with carbonyl or phosphoryl groups to alter hydrogen-bonding patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.